molecular formula C14H20F2N2O B2504038 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine CAS No. 1052562-21-6

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine

Cat. No.: B2504038
CAS No.: 1052562-21-6
M. Wt: 270.324
InChI Key: HVFGHHOKVPKQMW-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine is an organic compound that features a difluorophenyl group and a dimethylmorpholinyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine typically involves multiple steps:

  • Formation of the Ethanamine Backbone: : The initial step involves the preparation of the ethanamine backbone, which can be achieved through the reaction of an appropriate halogenated ethane derivative with ammonia or an amine under basic conditions.

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile, such as an amine or an alkoxide.

  • Attachment of the Dimethylmorpholinyl Group: : The final step involves the formation of the morpholine ring and its subsequent methylation. This can be achieved through the reaction of an appropriate diol with ammonia or an amine, followed by methylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

  • Reduction: : Reduction reactions can target the difluorophenyl group or the morpholine ring, potentially leading to the formation of partially or fully reduced derivatives.

  • Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions at the difluorophenyl group or electrophilic substitutions at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides, imines, or nitroso derivatives.

    Reduction: Formation of partially or fully reduced phenyl or morpholine derivatives.

    Substitution: Formation of alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of difluorophenyl and morpholine groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The presence of the difluorophenyl group suggests possible activity as an enzyme inhibitor or receptor modulator, while the morpholine ring may enhance its pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity, while the morpholine ring may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the dimethyl groups on the morpholine ring, which may affect its chemical and biological properties.

    2-(2,6-Dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine: Substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions.

    2-(2,6-Difluorophenyl)-2-(piperidin-4-yl)ethan-1-amine: Replacement of the morpholine ring with a piperidine ring can change the compound’s pharmacokinetic and pharmacodynamic properties.

Uniqueness

The unique combination of the difluorophenyl group and the dimethylmorpholinyl group in 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine provides distinct chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)13(6-17)14-11(15)4-3-5-12(14)16/h3-5,9-10,13H,6-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGHHOKVPKQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(CN)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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